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Introduction
Linvencorvir (also known as RG7907 or RO7049389) is a novel, orally active small molecule

classified as a hepatitis B virus (HBV) core protein allosteric modulator. It functions by inducing

aberrant capsid assembly, which disrupts multiple stages of the HBV lifecycle. This mechanism

leads to the degradation of the viral core protein, inhibits the encapsidation of pregenomic RNA

(pgRNA), and interferes with the formation of covalently closed circular DNA (cccDNA), a key

factor in the persistence of chronic HBV infection.[1] This technical guide provides an in-depth

summary of the available preclinical and clinical pharmacokinetic and bioavailability data for

linvencorvir.

Preclinical Pharmacokinetics
Linvencorvir has undergone extensive preclinical pharmacokinetic evaluation in several

species, including rats, cynomolgus monkeys, and minipigs. These studies were crucial in

establishing the compound's initial safety and pharmacokinetic profiles, supporting its

advancement into clinical development.[2]

Data Presentation: Preclinical Pharmacokinetic
Parameters
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The following table summarizes the key pharmacokinetic parameters of linvencorvir following a

single oral administration in various nonclinical species.

Species
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Oral
Bioavailabil
ity (%)

Rat 3 67.3 / 46.0 0.5 / 1.0 228 / 201 ~20

10 248 / 132 1.0 / 0.5 1240 / 768 ~20

30 768 / 429 2.0 / 2.0 4150 / 2550 ~20

Cynomolgus

Monkey
3 148 / 106 2.0 / 2.0 988 / 686 ~20

10 520 / 371 2.0 / 2.0 3380 / 2360 ~20

30 2870 / 841 2.0 / 2.0 7120 / 3150 ~20

Minipig 3 67.3 / 46.0 0.5 / 1.0 228 / 201 ~20

10 248 / 132 1.0 / 0.5 1240 / 768 ~20

30 768 / 429 2.0 / 2.0 4150 / 2550 ~20

Data presented for male/female where available.

Experimental Protocols: Preclinical Pharmacokinetic
Studies
While specific details of the preclinical experimental protocols are not exhaustively provided in

the available literature, a general methodology can be inferred.

In Vivo Pharmacokinetic Assessment:

Animal Models: Male and female rats, cynomolgus monkeys, and minipigs were used.

Administration: Linvencorvir was administered as a single oral dose at ranges of 3-30 mg/kg.
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Sample Collection: Serial blood samples were collected at various time points post-

administration to characterize the plasma concentration-time profile.

Analysis: Plasma concentrations of linvencorvir were determined using a validated analytical

method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is

standard in such studies.

Pharmacokinetic Parameter Calculation: Non-compartmental analysis was employed to

calculate key parameters such as Cmax, Tmax, and AUC. Oral bioavailability was

determined by comparing the AUC from oral administration to that from a separate

intravenous administration study.

Clinical Pharmacokinetics
Linvencorvir has been evaluated in Phase 1 and Phase 2 clinical trials in both healthy

volunteers and patients with chronic hepatitis B. These studies have provided valuable insights

into its pharmacokinetic profile, safety, and efficacy in humans.

Data Presentation: Human Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters of linvencorvir in

humans from a Phase 1 study in healthy volunteers.

Population Dose Tmax (h)
Terminal Half-
life (h)

Key
Observations

Healthy

Volunteers

Single doses:

200-600 mg
1.5 - 3.0 3.66 - 14.6

Nonlinear

pharmacokinetic

s observed.

Multiple doses:

200-400 mg
Not specified Not specified

Nonlinear

pharmacokinetic

s observed.

Plasma exposure of linvencorvir was noted to be higher in Chinese healthy volunteers

compared to non-Asian volunteers.[3]
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Experimental Protocols: Key Clinical Studies
Human Mass Balance and Absolute Bioavailability Study:

Study Design: This study was conducted in healthy male volunteers.

Administration: Participants received a single oral dose of [14C]-labeled linvencorvir (600 or

1000 mg) followed by an intravenous microdose of [13C]-labeled linvencorvir (100 µg).

Sample Collection: Blood, urine, and feces were collected over a specified period to account

for all administered radioactivity.

Analysis: Samples were analyzed to determine the concentrations of linvencorvir and its

metabolites, and the total radioactivity.

Objectives: The study aimed to determine the routes of metabolism and excretion, and to

calculate the absolute oral bioavailability of linvencorvir.

Phase 2 Study in Patients with Chronic Hepatitis B:

Study Design: A multicenter, non-randomized, open-label study involving three patient

cohorts.

Participants:

Cohort A: Nucleos(t)ide analogue (NUC)-suppressed patients.

Cohort B: Treatment-naïve patients.

Cohort C: Treatment-naïve patients.

Dosing Regimen:

Cohort A: Linvencorvir plus NUC for 48 weeks.

Cohort B: Linvencorvir monotherapy for the first 4 weeks, followed by linvencorvir plus

NUC for 44 weeks.

Cohort C: Linvencorvir plus NUC and pegylated interferon-α for 48 weeks.
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Pharmacokinetic Sampling: Plasma samples were collected at pre-dose and at multiple time

points post-dose (1-8 hours) on day 1 and at weeks 4 and 24. Pre-dose and 1-4 hour post-

dose samples were collected at other scheduled visits. Samples were also collected before

and up to 24 hours after the final dose.

Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis

with Phoenix WinNonlin software.[1]

Metabolism and Excretion
A human mass balance study revealed the key pathways for the disposition of linvencorvir. The

drug is eliminated through a combination of metabolism and direct excretion.

Metabolic Pathways of Linvencorvir

Excretion Pathways

Metabolic Pathways

Linvencorvir

Biliary Excretion (P-glycoprotein mediated)
~41%

CYP3A4 Oxidation
~28%

Other Oxidation
~9%

UGT1A3 Glucuronidation
~11%

Hexose Conjugation
~6%

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11016473/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Metabolic and Excretion Pathways of Linvencorvir.

Experimental Workflow: Phase 2 Clinical Trial
The following diagram illustrates the workflow of the Phase 2 clinical trial for linvencorvir in

patients with chronic hepatitis B.

Treatment Cohorts (48 Weeks)

Patient Screening

Enrollment (n=72)

Cohort A (n=32)
NUC-Suppressed

Linvencorvir + NUC

Cohort B (n=10)
Treatment-Naïve

Wks 1-4: Linvencorvir
 Wks 5-48: Linvencorvir + NUC

Cohort C (n=30)
Treatment-Naïve

Linvencorvir + NUC + Peg-IFN-α

24-Week Follow-up
(NUC alone)

End of Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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